molecular formula C8H7ClN2O2 B2886080 6-chloro-5-nitro-2,3-dihydro-1H-indole CAS No. 172078-32-9

6-chloro-5-nitro-2,3-dihydro-1H-indole

Cat. No.: B2886080
CAS No.: 172078-32-9
M. Wt: 198.61
InChI Key: HTTPYSPFYDKFME-UHFFFAOYSA-N
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Description

6-Chloro-5-nitro-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by a chloro and nitro group on the indole ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Scientific Research Applications

6-Chloro-5-nitro-2,3-dihydro-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives has shown promise in developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Given the biological activity of indole derivatives, there is potential for further exploration of compounds like 6-chloro-5-nitro-2,3-dihydro-1H-indole for therapeutic applications . Future research could focus on the synthesis, characterization, and biological testing of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-nitro-2,3-dihydro-1H-indole typically involves the nitration of 6-chloro-2,3-dihydro-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-substituted indoles.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    5-Chloro-2,3-dihydro-1H-indole: Lacks the nitro group, leading to different chemical reactivity and biological activity.

    6-Nitro-2,3-dihydro-1H-indole: Lacks the chloro group, affecting its substitution reactions and binding properties.

    5-Nitro-2,3-dihydro-1H-indole: Similar to 6-chloro-5-nitro-2,3-dihydro-1H-indole but with the nitro group at a different position, altering its chemical behavior.

Uniqueness: this compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and reactivity patterns

Properties

IUPAC Name

6-chloro-5-nitro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h3-4,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTPYSPFYDKFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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